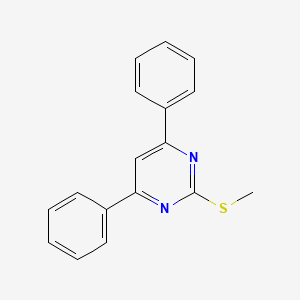

Pyrimidine, 2-(methylthio)-4,6-diphenyl-

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine ring is a fundamental component of life itself, forming the structural basis of the nucleobases uracil (B121893), thymine, and cytosine, which are integral to the structure of nucleic acids, DNA and RNA. ijpbs.com This inherent biological relevance has inspired chemists to explore a vast chemical space populated by synthetic pyrimidine derivatives. The versatility of the pyrimidine core allows for functionalization at various positions, leading to a diverse library of compounds with a wide spectrum of biological activities. growingscience.comresearchgate.net

Table 1: Diverse Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Pyrimidine analogues have been developed as potent inhibitors of various kinases and other enzymes implicated in cancer progression. |

| Antimicrobial | The pyrimidine scaffold is found in numerous antibacterial and antifungal agents, often targeting essential microbial enzymes. |

| Antiviral | Several antiviral drugs, including those targeting HIV reverse transcriptase, incorporate a pyrimidine core. |

| Anti-inflammatory | Pyrimidine derivatives have been shown to modulate inflammatory pathways, offering potential for the treatment of various inflammatory disorders. |

| Cardiovascular | Certain pyrimidine-based compounds exhibit effects on the cardiovascular system, including antihypertensive properties. |

| Central Nervous System (CNS) | The pyrimidine nucleus is present in drugs targeting CNS disorders, including sedatives and hypnotics. ijpbs.com |

The significance of the pyrimidine scaffold is underscored by the numerous approved drugs that feature this heterocyclic core. For instance, the anticancer drug 5-fluorouracil is a pyrimidine analogue that has been a mainstay of chemotherapy for decades. Similarly, zidovudine (AZT), an early and important anti-HIV medication, is a nucleoside analogue containing a pyrimidine ring. The continued exploration of pyrimidine chemistry is therefore a highly active area of research, with the constant aim of discovering new therapeutic agents with improved efficacy and novel mechanisms of action. juniperpublishers.com

Contextualization of 2-(methylthio)-4,6-diphenylpyrimidine as a Key Derivative for Investigation

While the broader family of pyrimidines is well-established in chemical research, the specific derivative, Pyrimidine, 2-(methylthio)-4,6-diphenyl- , represents a more specialized area of investigation. The unique combination of substituents on the pyrimidine core—a methylthio group at the 2-position and two phenyl groups at the 4- and 6-positions—suggests a compound with distinct chemical properties and potential for novel applications.

The 2-(methylthio) group is a particularly interesting functionalization. The sulfur atom can engage in various non-covalent interactions, and the methylthio group can influence the electronic properties of the pyrimidine ring. Furthermore, the 2-methylthio group can serve as a versatile synthetic handle, allowing for further chemical modifications and the generation of a library of related compounds. Research on other 2-(methylthio)pyrimidine (B2922345) derivatives has demonstrated a range of biological activities, including analgesic and potential anticancer effects. nih.gov

Table 2: Key Structural Features of Pyrimidine, 2-(methylthio)-4,6-diphenyl- and Their Potential Implications

| Structural Feature | Potential Chemical and Biological Implications |

|---|---|

| Pyrimidine Core | Provides the fundamental heterocyclic scaffold known for its diverse biological activities. |

| 2-(methylthio) Group | - Can act as a hydrogen bond acceptor.- Influences the electronic distribution of the pyrimidine ring.- Provides a site for further chemical modification. |

| 4,6-diphenyl Groups | - Increase lipophilicity, potentially enhancing membrane permeability.- Can participate in π-π stacking and hydrophobic interactions with biological targets.- Introduce significant steric bulk, which can influence binding selectivity. |

Given the established importance of the pyrimidine scaffold and the intriguing combination of substituents in Pyrimidine, 2-(methylthio)-4,6-diphenyl- , this compound emerges as a compelling target for further chemical and biological investigation. Its synthesis, characterization, and evaluation of its biological properties could lead to the discovery of novel lead compounds for drug discovery or new building blocks for materials science. The exploration of this specific derivative is a logical and promising step in the ongoing quest to harness the full potential of pyrimidine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQRJYVGHCCHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451018 | |

| Record name | Pyrimidine, 2-(methylthio)-4,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-21-5 | |

| Record name | Pyrimidine, 2-(methylthio)-4,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Methylthio 4,6 Diphenylpyrimidine and Its Analogues

Foundational Synthetic Approaches to Pyrimidine (B1678525) Cores Relevant to 2-(methylthio)-4,6-diphenylpyrimidine

The construction of the 4,6-diphenylpyrimidine (B189498) scaffold is the initial and crucial step in the synthesis of the target molecule. Classical organic reactions, including cyclocondensation and multi-component strategies, provide robust and versatile routes to this core structure. Subsequent modification, specifically the introduction of the 2-(methylthio) group, completes the synthesis.

Cyclocondensation Reactions in Pyrimidine Annulation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. A primary method for synthesizing the 4,6-diphenylpyrimidine core involves the reaction of a 1,3-dicarbonyl compound with a suitable amidine. In the context of 2-(methylthio)-4,6-diphenylpyrimidine, the key precursors are 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and a thiourea (B124793) derivative.

A common and effective approach is the condensation of 1,3-diphenyl-2-propen-1-ones (chalcones) with thiourea. This reaction, typically catalyzed by a base, leads to the formation of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione. While this yields the dihydro- form of the pyrimidine ring, it is a critical intermediate that can be subsequently aromatized to the desired pyrimidine-2-thiol (B7767146). The use of triphenylphosphine (B44618) as a catalyst in ethanol (B145695) at elevated temperatures has been reported to provide good yields of these dihydropyrimidine-2(1H)-thione derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Diaryl-2-propen-1-one (Chalcone) | Thiourea | Triphenylphosphine | 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thione |

Multi-component Reaction Methodologies for Pyrimidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like pyrimidine derivatives. The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis.

While the classic Biginelli reaction typically yields dihydropyrimidinones, modifications of this reaction can be employed to generate the corresponding thiones. For instance, the three-component condensation of an aromatic aldehyde, a β-ketoester, and thiourea can produce dihydropyrimidine-2(1H)-thiones. Although this approach does not directly yield the 4,6-diphenyl substitution pattern in a single step from simple precursors, it represents a powerful strategy for accessing a wide range of substituted pyrimidine-2-thiones that can serve as precursors to their S-alkylated analogues.

Alkylation and Methylation Procedures for Thioether Formation in Pyrimidine Systems

Once the 4,6-diphenylpyrimidine-2(1H)-thione core is synthesized, the final step to obtain 2-(methylthio)-4,6-diphenylpyrimidine is the introduction of the methyl group onto the sulfur atom. This is typically achieved through an S-alkylation reaction.

The pyrimidine-2-thiol, or its tautomeric thione form, is treated with a methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol (or thione), generating a thiolate anion which then acts as a nucleophile to attack the methylating agent. This SN2 reaction results in the formation of the desired 2-(methylthio) ether linkage. For example, the alkylation of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives with methyl iodide in the presence of pyridine (B92270) has been shown to be an effective method for the synthesis of 2-methylthio-1,4-dihydropyrimidines. researchgate.net

| Substrate | Reagent | Base | Product |

| 4,6-Diphenylpyrimidine-2(1H)-thione | Methyl Iodide | Pyridine | 2-(Methylthio)-4,6-diphenylpyrimidine |

Advanced Catalytic Methods in the Synthesis and Functionalization of 2-(methylthio)-4,6-diphenylpyrimidine-related Structures

Modern synthetic chemistry has seen the advent of powerful catalytic methods that enable more efficient and selective transformations. In the context of 2-(methylthio)-4,6-diphenylpyrimidine and its analogues, palladium-catalyzed cross-coupling reactions and Brønsted acidic ionic liquid catalysis have emerged as valuable tools for both the synthesis of the core and its subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira) for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties onto heterocyclic scaffolds.

While direct Sonogashira coupling on the 2-(methylthio)-4,6-diphenylpyrimidine core would require prior halogenation of the phenyl rings, this methodology is highly relevant for the synthesis of analogues. For instance, if the starting materials for the pyrimidine synthesis contain halogen substituents on the phenyl rings, these can be later functionalized using Sonogashira coupling. A typical Sonogashira reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. The reaction of an aryl iodide with phenylacetylene, for example, can be carried out using a palladium on alumina (B75360) catalyst. rsc.org This allows for the introduction of a phenylethynyl group, significantly increasing the molecular complexity and providing access to a broader range of derivatives.

| Substrate | Coupling Partner | Catalyst System | Product |

| Aryl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl-Alkyne |

Brønsted Acidic Ionic Liquid Catalysis in Pyrimidine Synthesis

Brønsted acidic ionic liquids (BAILs) have gained prominence as environmentally friendly and reusable catalysts for a variety of organic transformations. nih.govmdpi.com Their ability to act as both a solvent and a catalyst simplifies reaction procedures and product isolation.

In the synthesis of pyrimidine derivatives, BAILs have been successfully employed to catalyze the three-component reaction of aromatic aldehydes, acetophenone, and urea (B33335) or thiourea to produce 4,6-diarylpyrimidin-2(1H)-ones or -thiones under solvent-free conditions. researchgate.net This methodology offers a green and efficient alternative to traditional acid catalysts. The use of BAILs such as triethylammonium (B8662869) hydrogensulfate or N-methyl-2-pyrrolidonium dihydrogen phosphate (B84403) can lead to excellent yields of the desired pyrimidine core. researchgate.net The reusability of these catalysts further enhances their appeal from an economic and environmental perspective.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst |

| Aromatic Aldehyde | Acetophenone | Urea/Thiourea | Brønsted Acidic Ionic Liquid |

Heterogeneous and Nanomolecular Catalysis for Pyrimidine Scaffold Construction

The construction of the pyrimidine ring often involves multicomponent reactions (MCRs), which are highly efficient for creating complex molecules in a single step. nih.gov The use of heterogeneous and nanomolecular catalysts in these reactions offers significant advantages, including ease of separation, reusability, and often milder reaction conditions. rsc.orgrsc.org

Nano-catalysts, with their high surface area and unique physicochemical properties, have emerged as powerful tools in organic synthesis. rsc.orgresearchgate.net For instance, zirconium dioxide nanoparticles have been successfully employed as a heterogeneous catalyst in a green procedure for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org Similarly, nano-MgO has been used to catalyze the one-pot, multicomponent synthesis of enaminonitrile derivatives of tetrahydropyrido[2,3-d]pyrimidine in water. rsc.org

Magnetic nanoparticles, such as Fe3O4, offer the distinct advantage of easy separation from the reaction mixture using an external magnet. researchgate.net These have been utilized as a core for supporting other catalytic species. For example, a biosynthesized Fe3O4@NCs/Cu(II) magnetic nano-catalyst was effective in the one-pot, three-component synthesis of dihydro-3H-indenopyrido[2,3-d]pyrimidine analogs. nih.gov Another approach involves the use of a novel nano‐magnetic catalyst, Fe3O4@SiO2‐APA‐amide/imid‐NiCl2, for the efficient production of 4H‐pyrimido[2,1‐b]benzothiazole derivatives under solvent-free conditions. researchgate.net

Furthermore, modified montmorillonite (B579905) nanostructures have been used as catalysts in the three-component reaction of ethyl acetoacetate, aldehydes, and thiourea to prepare dihydropyrimidinone derivatives, which are key intermediates for more complex pyrimidine-fused systems. researchgate.net The use of these nanocatalysts often leads to high yields, short reaction times, and simple work-up procedures. researchgate.net

Here is a table summarizing various heterogeneous and nanomolecular catalysts used in pyrimidine synthesis:

| Catalyst | Reaction Type | Key Advantages |

| Zirconium dioxide nanoparticles | Three-component one-pot | Green procedure, high yields (86–97%) |

| Nano-MgO | Multicomponent one-pot | Use of water as solvent, heating conditions |

| Fe3O4@NCs/Cu(II) | One-pot three-component | Magnetic separation, good yields |

| Fe3O4@SiO2‐APA‐amide/imid‐NiCl2 | Condensation | Solvent-free, high efficiency |

| Modified montmorillonite | Three-component | Efficient, key intermediate synthesis |

| Calcined TiO2-SiO2 nanocomposite | Three-component | Reusable, ambient temperature, high yields (92-98%) ingentaconnect.com |

Green Chemistry Principles in the Synthesis of 2-(methylthio)-4,6-diphenylpyrimidine Analogues

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.inunito.it This involves the use of alternative energy sources, safer solvents, and catalytic methods. rasayanjournal.co.in

Microwave-assisted organic synthesis has become a valuable tool for the rapid and efficient synthesis of a wide range of organic compounds, including pyrimidines. eurekaselect.com The primary advantage of microwave heating is the significant reduction in reaction times, often from hours to minutes, along with improved yields and cleaner reactions. tandfonline.comnih.gov

The Biginelli three-component cyclocondensation reaction, a classic method for pyrimidine synthesis, has been successfully adapted to microwave irradiation. tandfonline.com For example, the reaction of a β-diketone, an arylaldehyde, and (thio)urea under microwave irradiation can produce oxo- and thioxopyrimidines in high yields (65–90%) after recrystallization. tandfonline.com This method offers a simple and efficient route for preparing pyrimidine derivatives under mild conditions. tandfonline.com

Microwave irradiation has also been employed in the synthesis of more complex pyrimidine-containing heterocycles. For instance, the synthesis of thiazolo[5,4-d]pyrimidines from 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, and thiourea was achieved within 5 minutes using microwave irradiation. researchgate.net Similarly, a series of tetrahydropyrimidine (B8763341) derivatives were synthesized using a microwave-assisted Biginelli condensation of an aldehyde, a β-ketoester, and a urea derivative. foliamedica.bg

The following table highlights examples of microwave-assisted pyrimidine synthesis:

| Reactants | Product | Reaction Time | Yield |

| β-diketone, arylaldehyde, (thio)urea | Oxo- and thioxopyrimidines | Not specified | 65–90% tandfonline.com |

| 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, thiourea | Thiazolo[5,4-d]pyrimidines | 5 minutes researchgate.net | Not specified |

| 1,3,4-oxadiazole based aldehyde, substituted acetoacetanilide, N,N'-dimethyl urea | Tetrahydropyrimidine derivatives | Not specified | Not specified foliamedica.bg |

| Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acid | Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | 3–6 minutes | 78–94% nih.gov |

The use of hazardous organic solvents is a major concern in chemical synthesis. rasayanjournal.co.in Consequently, developing solvent-free or aqueous media-based reaction systems is a key aspect of green chemistry. rasayanjournal.co.in

Solvent-free synthesis, often facilitated by techniques like grinding or ball milling, can lead to highly efficient reactions with minimal waste. rasayanjournal.co.inresearchgate.net For example, the synthesis of dihydropyrimidinones has been achieved in good yields using a "Grindstone Chemistry Technique" catalyzed by CuCl2·2H2O and concentrated HCl without any solvent. rasayanjournal.co.in Similarly, a solvent-free ball milling technique has been used for the synthesis of various pyrimidine derivatives. rasayanjournal.co.in

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.netpnas.org The synthesis of pyrimidine derivatives in aqueous media has been successfully demonstrated. For instance, β-cyclodextrin has been used as a catalyst for the synthesis of pyrimidine derivatives from a variety of substituted aldehydes in an aqueous medium. mdpi.com This method is advantageous as β-cyclodextrin is recyclable, inexpensive, and non-toxic. mdpi.com Another example is the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines using TFA as a catalyst in water. mdpi.com The use of calcined TiO2-SiO2 nanocomposite as a reusable catalyst in water at ambient temperature for the synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles also highlights the potential of aqueous systems. ingentaconnect.com

The following table provides examples of pyrimidine synthesis in solvent-free and aqueous media:

| Reaction System | Catalyst | Key Features |

| Solvent-free (Grindstone) | CuCl2·2H2O / Conc. HCl | Good yields, multi-component reaction rasayanjournal.co.in |

| Solvent-free (Ball milling) | Modified ZnO NPs | Recyclable catalyst rasayanjournal.co.in |

| Aqueous medium | β-cyclodextrin | Recyclable, inexpensive, non-toxic catalyst mdpi.com |

| Aqueous medium | Trifluoroacetic acid (TFA) | [3+3] cycloaddition followed by aldol (B89426) condensation mdpi.com |

| Aqueous medium | Calcined TiO2-SiO2 nanocomposite | Reusable catalyst, ambient temperature, high yields ingentaconnect.com |

| Aqueous microdroplets | Mg2+ | Spontaneous formation of ribonucleosides pnas.org |

Computational and Theoretical Studies on Pyrimidine, 2 Methylthio 4,6 Diphenyl and Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the behavior of pyrimidine (B1678525) derivatives. researchgate.net These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and properties of a molecule. DFT, especially with hybrid functionals like B3LYP, has been widely used for its balance of computational cost and accuracy in studying pyrimidine systems. nih.govajchem-a.com

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. ajchem-a.comscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive molecule. chemijournal.com

For Pyrimidine, 2-(methylthio)-4,6-diphenyl-, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the sulfur atom of the methylthio group, which act as the principal electron-donating centers. Conversely, the LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly the nitrogen atoms. This distribution indicates that charge transfer interactions within the molecule are highly probable. nih.gov DFT calculations on analogous compounds like 4-methyl-2-(methylthio)pyrimidine (B47704) have confirmed that such intramolecular charge transfers are a key feature. nih.gov

The charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. In pyrimidine derivatives, the nitrogen atoms consistently exhibit negative charges, making them nucleophilic centers, while adjacent carbon atoms and hydrogens carry partial positive charges. scirp.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrimidine Analogues (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.830 |

| 4-Methyl-2-(methylthio)pyrimidine | -6.25 | -0.98 | 5.27 |

| 2,4-dichloro-5-nitropyrimidine | -8.12 | -3.45 | 4.67 |

Note: Data is illustrative and sourced from DFT studies on related heterocyclic compounds to provide context. nih.govscirp.org

Quantum chemical methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structural verification when compared with experimental results. nih.gov DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For instance, the vibrational spectra of 4-methyl-2-(methylthio)pyrimidine have been calculated using the B3LYP method. nih.gov The predicted frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, show excellent agreement with the experimental FT-IR and FT-Raman spectra. This correlation allows for a precise assignment of vibrational modes, such as C-H stretching, C=N vibrations of the pyrimidine ring, and C-S stretching of the methylthio group. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing theoretical absorption wavelengths (λmax) that can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. nih.govscirp.org

Table 2: Illustrative Correlation of Calculated vs. Experimental Vibrational Frequencies for a Pyrimidine Analogue

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| Aromatic C-H Stretch | 3105 | 3090 |

| C=N Ring Stretch | 1580 | 1575 |

| C-S Stretch | 710 | 705 |

Note: This table is a conceptual representation based on typical findings in DFT vibrational analysis of heterocyclic compounds. nih.gov

The three-dimensional structure of a molecule is critical to its function. For a molecule like Pyrimidine, 2-(methylthio)-4,6-diphenyl-, significant conformational freedom exists due to the rotation of the two phenyl groups and the methylthio substituent around their single bonds to the pyrimidine core.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. mdpi.com

For Pyrimidine, 2-(methylthio)-4,6-diphenyl-, the MEP map would predictably show the most negative potential (red) localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. nih.gov The sulfur atom would also exhibit a region of negative potential. These sites are the most likely to interact with protons or other electrophiles. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the phenyl rings and the methyl group, marking them as sites for potential nucleophilic interaction. nih.gov MEP analysis is crucial in drug design, as it helps understand how a molecule might interact with a biological receptor's active site. nih.gov

Table 3: Interpretation of MEP Surface Color Coding

| Color | Electrostatic Potential | Implied Reactivity | Likely Interacting Species |

|---|---|---|---|

| Red | Most Negative | Site for Electrophilic Attack | H⁺, Metal Cations, Electrophiles |

| Blue | Most Positive | Site for Nucleophilic Attack | Anions, Nucleophiles |

| Green | Near Zero / Neutral | Low Reactivity | - |

| Yellow | Intermediate Negative | Weak Site for Electrophilic Attack | Weak Electrophiles |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability Assessment

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength.

In the context of Pyrimidine, 2-(methylthio)-4,6-diphenyl-, NBO analysis would reveal significant delocalization of electron density. Key interactions would include:

n → π * interactions, involving the lone pairs (n) of the pyrimidine nitrogen atoms and the sulfur atom donating into the antibonding π* orbitals of the aromatic rings.

n → σ * interactions, where lone pairs donate into antibonding sigma (σ*) orbitals of adjacent bonds.

These delocalization effects are crucial for the molecule's stability and influence its electronic properties. The magnitude of the stabilization energies calculated through NBO analysis provides a quantitative measure of these intramolecular interactions.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogues of Pyrimidine, 2-(methylthio)-4,6-diphenyl-, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors or antimicrobial agents. nih.govnih.gov

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties. A statistical method, such as Multiple Linear Regression (MLR) or Artificial Neural Network (ANN), is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov

A well-validated QSAR model can be highly predictive, allowing researchers to estimate the activity of new, yet-to-be-synthesized pyrimidine derivatives. mdpi.com This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates and avoiding those predicted to have low activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic arrangement and branching |

| Quantum Chemical | Total Energy, Hardness, Electronegativity | Stability and reactivity indices |

Molecular Docking Simulations for Interaction Profiling in Biological Systems

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a ligand to a target protein at the atomic level. In the absence of direct experimental data for Pyrimidine, 2-(methylthio)-4,6-diphenyl-, studies on analogous pyrimidine derivatives provide significant insights into their potential interactions within biological systems. These simulations are crucial in identifying key structural features and intermolecular interactions that govern the biological activity of these compounds.

Research into a series of pyrimidine analogues has revealed their potential to interact with various biological targets, including enzymes implicated in cancer and inflammation. For instance, molecular docking studies on pyridine-bearing pyrimidine-2-thiol (B7767146) derivatives have been conducted to elucidate their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes.

One such study investigated compounds like 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol and its analogues. The simulations aimed to understand the binding modes of these compounds within the active sites of COX-1 and COX-2. The results highlighted that these pyrimidine derivatives could form stable complexes with the enzymes, primarily through a network of hydrogen bonds and hydrophobic interactions. The binding affinity is quantified by the binding energy, where a more negative value indicates a stronger interaction.

For example, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol demonstrated a significant binding interaction with both COX-1 and COX-2. ashdin.com The docking analysis revealed that the pyrimidine core and its substituents play a critical role in anchoring the molecule within the enzyme's active site. Specific interactions often involve key amino acid residues that are crucial for the catalytic activity of the enzyme.

Similarly, other studies on different sets of pyrimidine derivatives have explored their interactions with targets like human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. nih.gov In these simulations, substituted pyrimidines were docked into the ATP-binding pocket of CDK2. The binding energies and the interaction patterns, such as the formation of hydrogen bonds with backbone atoms of key residues like leucine (B10760876) and glutamic acid, were analyzed.

The following interactive table summarizes the molecular docking findings for representative pyrimidine analogues from various studies. This data provides a comparative view of their binding affinities and interactions with different biological targets.

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-1 (COX-1) | Not explicitly stated in snippets | Not explicitly stated in snippets | Significant binding interaction ashdin.com |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | Not explicitly stated in snippets | Not explicitly stated in snippets | Significant binding interaction ashdin.com |

| Substituted 4,6-diphenylpyrimidine (B189498) analogue | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | THR 165, GLU 12, LYS 33, THR 14, VAL 63, LYS 129, VAL 18, ILE 10 | Hydrogen bond, Alkyl-pi interactions nih.gov |

| Substituted 4,6-diphenylpyrimidine analogue | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.7 | Not explicitly stated in snippets | Not explicitly stated in snippets nih.gov |

| Substituted 4,6-diphenylpyrimidine analogue | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | Not explicitly stated in snippets | Not explicitly stated in snippets nih.gov |

| Substituted 4,6-diphenylpyrimidine analogue | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.4 | Not explicitly stated in snippets | Not explicitly stated in snippets nih.gov |

These computational studies underscore the potential of the pyrimidine scaffold, including derivatives similar to Pyrimidine, 2-(methylthio)-4,6-diphenyl-, to effectively interact with various biological macromolecules. The insights gained from these molecular docking simulations are invaluable for the rational design of new and more potent therapeutic agents. By understanding the specific interactions that drive binding, medicinal chemists can modify the pyrimidine structure to enhance its affinity and selectivity for a desired biological target.

Advanced Research Applications of Pyrimidine, 2 Methylthio 4,6 Diphenyl in Chemical Biology and Materials Science

Exploration as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The development of effective probes requires a deep understanding of molecular interactions and synthetic chemistry. The 4,6-diphenylpyrimidine (B189498) framework serves as a valuable core for designing such probes due to its rigid structure and the synthetic accessibility for modifications that can tune its biological activity and target specificity.

The design of pyrimidine-based chemical probes hinges on several key principles. The 4,6-diaryl substitution pattern provides a foundational structure that can be tailored to fit into specific hydrophobic pockets of biological targets like enzymes. The phenyl rings can be substituted with various functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties. Furthermore, the pyrimidine (B1678525) core itself is capable of forming hydrogen bonds with biological targets, a crucial factor in molecular recognition. frontiersin.org

The 2-position of the pyrimidine ring, occupied by the methylthio group in the parent compound, is a critical site for synthetic modification. The 2-(methylthio) group can act as an effective leaving group, enabling the introduction of a wide array of other functional moieties. nih.govresearchgate.net This synthetic flexibility allows for the creation of compound libraries where substituents at the C-2 position are varied to probe interactions with a target protein and optimize potency and selectivity. This strategic modification is a cornerstone in the development of targeted inhibitors and functional probes.

The 4,6-diphenylpyrimidine scaffold has been successfully utilized to develop potent inhibitors for various enzymes. While specific inhibition of Neuronal Nitric Oxide Synthase (nNOS) or Histone Deacetylase (HDAC) by 2-(methylthio)-4,6-diphenylpyrimidine is not extensively documented, derivatives of the core structure have shown significant activity against other important enzyme targets.

For instance, a series of novel propargylamine-containing 4,6-diphenylpyrimidine derivatives were synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of Alzheimer's disease. nih.gov These compounds demonstrated potent, nanomolar inhibition of both MAO-A and AChE. nih.gov The most active compounds from this study, VB1 and VB8, exhibited impressive inhibitory concentrations (IC₅₀). nih.gov

| Compound | MAO-A IC₅₀ (nM) | AChE IC₅₀ (nM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| VB1 | 18.34 ± 0.38 | 30.46 ± 0.23 | 0.666 ± 0.03 |

| VB8 | 1010 ± 70.42 | 9.54 ± 0.07 | - |

Data sourced from ACS Chemical Neuroscience. nih.gov

In other research, 4,6-diaryl pyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy. frontiersin.org Similarly, 2-amino derivatives of the 4,6-diphenylpyrimidine scaffold have been investigated as inhibitors of Aurora kinase A, another important anticancer target. nih.gov The 2-(methylthio) group itself is a feature in other pyrimidine-based compounds designed as enzyme inhibitors, such as antifolates targeting thymidylate synthase. nih.gov

Role in the Discovery of Advanced Functional Molecules for Research

The 2-(methylthio)-4,6-diphenylpyrimidine structure is not only a biologically active scaffold but also a valuable synthetic intermediate for creating more complex, "advanced functional molecules." researchgate.net The utility of the 2-(methylthio) group as a versatile synthetic handle is a recurring theme in pyrimidine chemistry. It can be readily displaced by nucleophiles or oxidized to a more reactive methylsulfonyl group, paving the way for the synthesis of diverse derivatives. researchgate.net

This strategy has been employed to synthesize a range of heterocyclic systems. For example, 4,6-disubstituted pyrimidine-2-thiols, which are closely related to the methylthio compound, have been used as starting materials to build larger molecules incorporating 1,3,4-thiadiazole (B1197879) rings, which have shown potential anticancer and antioxidant activities. nih.gov Similarly, other 2-(methylthio)pyrimidine (B2922345) derivatives have been functionalized to produce carboxamides and acetohydrazides with fungicidal or other biological activities. researchgate.netnih.gov This synthetic tractability makes 2-(methylthio)-4,6-diphenylpyrimidine a key building block for generating novel molecular architectures for high-throughput screening in drug discovery and for developing new materials with specific electronic or photophysical properties.

Investigations into DNA and Protein Binding Affinities of Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), which form the building blocks of DNA and RNA. researchgate.net This inherent biological relevance suggests that pyrimidine-based compounds have the potential to interact with nucleic acids and their associated proteins. The planar, aromatic system of the 4,6-diphenylpyrimidine core could potentially facilitate interactions with DNA through intercalation between base pairs or by fitting into the minor or major grooves of the double helix.

While direct DNA binding studies for "Pyrimidine, 2-(methylthio)-4,6-diphenyl-" are not widely reported, research on related systems highlights the importance of pyrimidine-protein interactions. In studies of cellular differentiation, proteins have been shown to bind specifically to pyrimidine-rich regions of DNA, indicating a natural affinity between certain protein domains and pyrimidine sequences. nih.gov

Q & A

Q. How can researchers optimize multi-step synthesis yields for derivatives of 2-(methylthio)-4,6-diphenylpyrimidine?

- Methodological Answer : To improve yields in multi-step syntheses, consider:

- Reaction Conditions : Adjust stoichiometry, temperature, and reaction time. For example, chlorination with NCS (N-chlorosuccinimide) at controlled temperatures (e.g., 0–25°C) can minimize side reactions .

- Catalyst Selection : Use Pd(PPh3)4 or Cu(I) catalysts for cross-coupling steps, as demonstrated in Liebeskind–Srogl reactions to introduce aryl groups .

- Intermediate Purification : Employ dry flash chromatography with silica gel (particle size <0.063 mm) to isolate intermediates like 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, which achieved 95% yield in one step .

Q. What spectroscopic techniques are critical for confirming the structure of 2-(methylthio)-4,6-diphenylpyrimidine derivatives?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : Use 1H and 13C NMR (300–500 MHz) with APT (Attached Proton Test) to distinguish CH3, CH2, CH, and quaternary carbons. For example, sulfone oxidation intermediates (e.g., compound 15) were confirmed via chemical shifts at δ 2.8–3.2 ppm for methylsulfonyl groups .

- IR Spectroscopy : Identify functional groups like C≡N (stretch ~2200 cm⁻¹) and S=O (stretch ~1150 cm⁻¹) .

- Mass Spectrometry (APCI+) : Validate molecular ions (e.g., [M+H]+ for 4,5,6-trichloropyrimidine-2-carbonitrile at m/z 216) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : Substituents modulate electronic and steric effects:

- Electron-Withdrawing Groups (EWGs) : Chloro substituents at C4/C6 reduce nucleophilicity, as seen in inhibited reactions with 4,6-dihydroxypyrimidine (yield dropped from 78% to 40% with dichloro derivatives) .

- Methylthio Group : Acts as a leaving group after oxidation to sulfone (e.g., using oxone in DMF at 80°C), enabling displacement by cyanide or arylboronic acids .

- Steric Hindrance : Bulky groups at C2 (e.g., 4-tert-butylphenylthio) require optimized conditions (e.g., Pd-catalyzed coupling at 130°C) .

Q. What strategies enable selective functionalization of 2-(methylthio)-4,6-diphenylpyrimidine for materials science applications?

- Methodological Answer : Targeted modifications include:

- Cyanide Introduction : Replace the methylthio group via sulfone intermediates (e.g., compound 3) with KCN in DMSO, achieving 65% yield for 2-cyano derivatives .

- Aryl Group Incorporation : Use Liebeskind–Srogl cross-coupling with arylboronic acids (e.g., 3-cyanophenyl) and Pd/Cu catalysts to synthesize luminescent materials for OLEDs .

- Chlorination : Optimize NCS-mediated chlorination at C5 (95% yield) by controlling solvent polarity (e.g., MeCN vs. THF) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for pyrimidine chlorination steps?

- Methodological Answer : Contradictions may arise from:

- Solvent Effects : Polar solvents (e.g., MeCN) enhance chlorination efficiency compared to non-polar solvents .

- Temperature Control : Exothermic reactions (e.g., NCS addition) require gradual cooling (0°C) to prevent decomposition .

- Substrate Purity : Impurities in intermediates (e.g., 4,6-bis(benzyloxy) derivatives) reduce yields; verify via TLC (Rf values) and recrystallization .

Methodological Tables

Table 1 : Key Reaction Yields for 2-(Methylthio)pyrimidine Derivatives

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Benzyloxy substitution | Benzyl alcohol, NaH, THF, 80°C | 85% | |

| Sulfone oxidation | Oxone, DMF, 80°C | 92% | |

| Cyanide displacement | KCN, DMSO, 60°C | 65% | |

| NCS chlorination | NCS, MeCN, 0°C → 25°C | 95% |

Table 2 : Substituent Effects on Reactivity

| Substituent Position | Group | Reaction Type | Yield Impact | Reference |

|---|---|---|---|---|

| C2 | Methylthio | Oxidation to sulfone | Increases leaving ability | |

| C4/C6 | Chloro | Nucleophilic substitution | Reduces yield by 40–50% | |

| C5 | Hydrogen | Chlorination | Enables high selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.